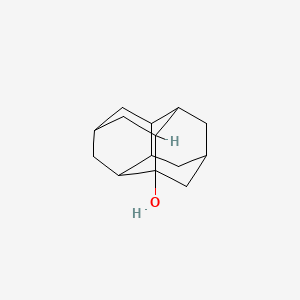
Diamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .
Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .
Analyse Chemischer Reaktionen
Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .
Common Reagents and Conditions:
Oxidation: Sulfuric acid at elevated temperatures.
Substitution: Nitric acid or a mixture of nitric acid and acetic acid, followed by nucleophiles such as methyl thiocyanate.
Major Products:
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Substitution: Methyl N-(diamantan-1-yl)carbamothioate.
Wissenschaftliche Forschungsanwendungen
Diamantan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diamantane-1-ol involves its interaction with molecular targets through hydride transfer mechanisms. For example, the isomeric forms of diamantane-1-ol and diamantane-4-ol establish an equilibrium in sulfuric acid via a hydride transfer mechanism . This process is influenced by entropy and symmetry factors, which affect the relative thermodynamic stabilities of the isomers .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The simplest diamondoid with a single cage structure.
Diamantane: Composed of two fused adamantane cages.
Triamantane: Contains three fused adamantane cages
Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
30545-14-3 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
InChI-Schlüssel |
ZTONXKOBHDGNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


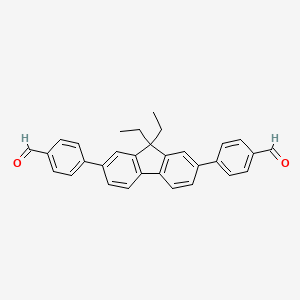
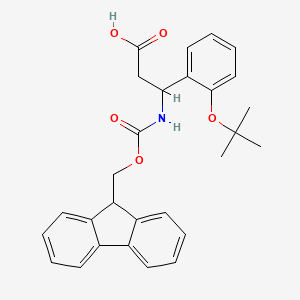
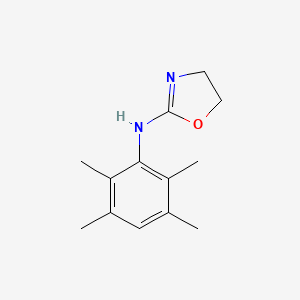
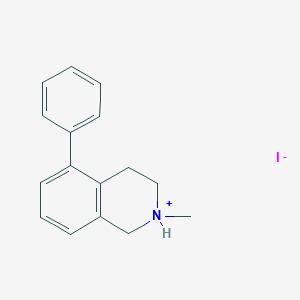
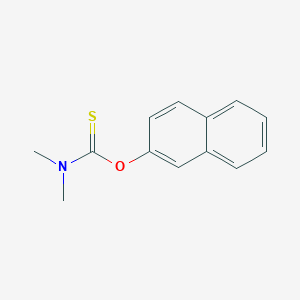
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
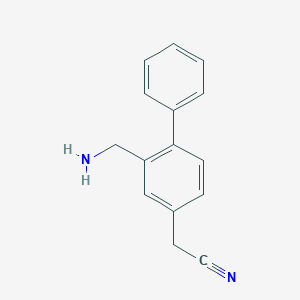
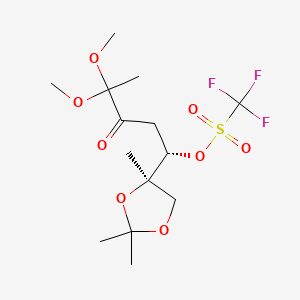
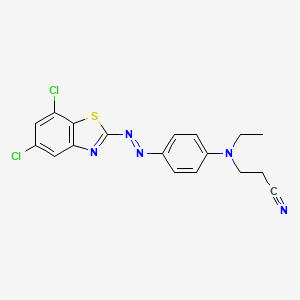
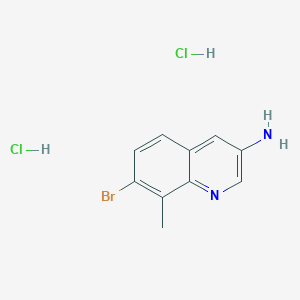



![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
